5-(4-chlorophenyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that features a thiazole ring substituted with a chlorophenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the condensation of the thiazole derivative with N,N-dimethylaniline under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the imine group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[5-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE
- 4-[(E)-{[5-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE
Uniqueness
The presence of the chlorophenyl and trifluoromethyl groups in 4-[(E)-{[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H15ClF3N3S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[(E)-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H15ClF3N3S/c1-26(2)15-9-3-12(4-10-15)11-24-18-25-17(19(21,22)23)16(27-18)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b24-11+ |
InChI Key |
UTBDDGWFNRHYLB-BHGWPJFGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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